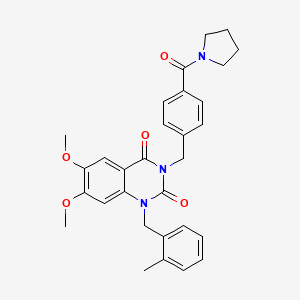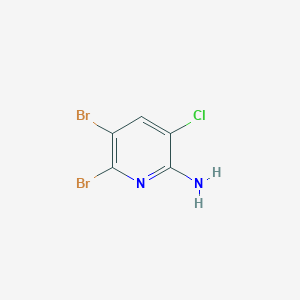
1-(4-methoxyphenyl)-5-oxo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-methoxyphenyl)-5-oxo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)pyrrolidine-3-carboxamide” is a biologically relevant small molecule . It’s mentioned in the context of compositions and methods for controlling the level of a target protein in a cell . The compounds of the disclosure include those having a formula PTM-L-LTM, wherein PTM is a targeting moiety that binds the target protein, L is a covalent bond or linker moiety, and LTM is a ubiquitin ligase binding moiety that binds a plant ubiquitin ligase .
Aplicaciones Científicas De Investigación
Pharmacological Research: Potential Therapeutic Agent
The pyrrolidine ring, a core structure in this compound, is widely used in medicinal chemistry to create biologically active compounds. Its saturated nature and sp3-hybridization allow for efficient exploration of pharmacophore space, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This compound could be investigated for its potential as a therapeutic agent, given the versatility of the pyrrolidine scaffold in drug discovery.
Neuroscience: Acetylcholinesterase Inhibition
Derivatives of phenylpiperazine, a moiety present in the compound, have been studied as acetylcholinesterase inhibitors (AChEIs), which are relevant in the treatment of Alzheimer’s disease . This compound could be explored for its AChEI activity, potentially contributing to neuroscience research focused on neurodegenerative diseases.
Cancer Research: Selective Androgen Receptor Modulators
The compound’s structural similarity to pyrrolidinyl benzonitrile derivatives, which have been synthesized as selective androgen receptor modulators (SARMs), suggests potential applications in cancer research. SARMs are of interest for their role in the treatment of hormone-related cancers, such as prostate cancer .
Chemical Biology: Protein Binding Studies
Due to the stereogenicity of the pyrrolidine ring carbons, this compound could be used in chemical biology to study the enantioselective binding of drugs to proteins. Different stereoisomers can lead to varied biological profiles, making this compound a candidate for investigating protein-drug interactions .
Synthetic Chemistry: Scaffold for Compound Libraries
The pyrrolidine ring’s non-planarity and potential for pseudorotation make it a valuable scaffold for the synthesis of compound libraries. Researchers could use this compound as a starting point for creating diverse libraries for high-throughput screening in drug discovery .
Pharmacokinetics: ADME/Tox Profile Modification
The introduction of heteroatomic fragments, such as the sulfonyl group in this compound, can be a strategic choice for modifying physicochemical parameters to achieve optimal ADME/Tox results for drug candidates. This compound could be utilized in pharmacokinetic studies to understand and improve drug absorption, distribution, metabolism, and excretion profiles .
Mecanismo De Acción
Target of Action
The compound, 1-(4-methoxyphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide, is a complex molecule that likely interacts with multiple targetsBased on its structural components, it may interact with receptors or enzymes that typically bind with indole derivatives , pyrrolidine , and phenylpiperazine .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors , and pyrrolidine compounds have been found to have diverse biological activities . Phenylpiperazine derivatives have been reported to exhibit potent activity against cholinesterase enzymes . The compound’s interaction with its targets could lead to changes in cellular processes, but the exact mechanisms need further investigation.
Biochemical Pathways
Based on its structural components, it may influence pathways associated with the targets of indole , pyrrolidine , and phenylpiperazine derivatives. These could include pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Heterocyclic scaffolds like pyrrolidine are often used in drug design due to their ability to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
For example, indole derivatives have been found to possess various biological activities , and phenylpiperazine derivatives have shown potent activity against cholinesterase enzymes .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-5-oxo-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O5S/c1-33-22-9-7-21(8-10-22)28-18-19(17-23(28)29)24(30)25-11-16-34(31,32)27-14-12-26(13-15-27)20-5-3-2-4-6-20/h2-10,19H,11-18H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXHMXFSONYXHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCS(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-amino-N-(2-(cyclohex-1-en-1-yl)ethyl)-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2933851.png)
![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-methylphenyl)methanone](/img/structure/B2933853.png)

![1-((1R,5S)-8-((5-methylthiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2933856.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2933858.png)
![N-(5-chloro-2-methoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2933861.png)


![3,4-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2933866.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2933869.png)
![N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2933871.png)
![2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2933872.png)
